

The Biochemistry and Historical Context of Mead Acid: A Technical Guide

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Compound of Interest

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Abstract

Mead acid, or (5Z,8Z,11Z)-eicosatrienoic acid, is an omega-9 polyunsaturated fatty acid that has garnered significant interest as a biomarker for essential fatty acid deficiency (EFAD). First characterized by James F. Mead, its discovery is intrinsically linked to the foundational research on the physiological roles of essential fatty acids.[1][2][3] Under conditions of linoleic and alpha-linolenic acid deprivation, mammalian systems compensate by synthesizing **Mead acid** de novo from oleic acid.[2][3] This technical guide provides a comprehensive overview of the discovery and historical context of **Mead acid**, its biosynthesis and metabolism, and its role in cellular signaling. Detailed experimental protocols for the analysis of **Mead acid**, induction of EFAD in animal models, and investigation of its enzymatic pathways are provided. Furthermore, quantitative data on **Mead acid** levels in various tissues and its diagnostic utility are presented in structured tables. This document serves as a resource for researchers and professionals in drug development seeking to understand and investigate the multifaceted roles of **Mead acid**.

Discovery and Historical Context

The story of **Mead acid** is interwoven with the broader narrative of the discovery and understanding of essential fatty acids (EFAs). In the mid-20th century, as researchers elucidated the critical roles of dietary fats, it became apparent that certain polyunsaturated fatty acids were indispensable for normal physiological function.

The Emergence of Essential Fatty Acid Deficiency

Pioneering work in the 1920s and 1930s established that diets devoid of fat led to a range of pathological conditions in rats, including stunted growth, dermatitis, and reproductive issues. These observations gave rise to the concept of essential fatty acids, with linoleic acid (an omega-6 fatty acid) and alpha-linolenic acid (an omega-3 fatty acid) being identified as the primary dietary requirements.

James F. Mead and the Identification of a Novel Fatty Acid

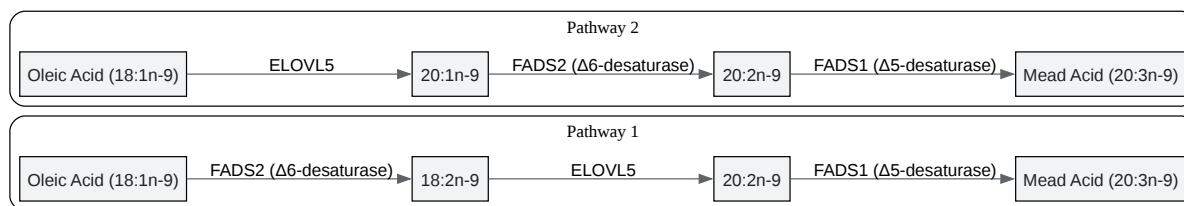
In the 1950s, while investigating the biochemical consequences of fat-deficient diets in rats, James F. Mead and his colleagues identified a novel eicosatrienoic acid that accumulated in the tissues of these animals.^[2] This fatty acid was characterized as (5Z,8Z,11Z)-eicosatrienoic acid and was subsequently named **Mead acid** in his honor.^{[3][4]} The crucial observation was that the synthesis of this omega-9 fatty acid was significantly upregulated when the dietary intake of essential omega-6 and omega-3 fatty acids was insufficient.^{[2][3]} This established **Mead acid** as a key biochemical marker of EFAD.

Biochemical Significance and Metabolism

Mead acid is a 20-carbon polyunsaturated fatty acid with three cis double bonds.^[3] Its endogenous production and subsequent metabolism are central to its physiological and pathological significance.

Biosynthesis of Mead Acid

In the absence of sufficient dietary linoleic and alpha-linolenic acids, the enzymatic machinery typically used for their elongation and desaturation is repurposed for the synthesis of **Mead acid** from oleic acid (an omega-9 monounsaturated fatty acid).^{[2][5]} This process involves a series of enzymatic reactions catalyzed by fatty acid elongases (Elovl) and desaturases (Fads).^[5] Two primary pathways for the biosynthesis of **Mead acid** from oleic acid have been proposed, both utilizing the enzymes FADS1, FADS2, and ELOVL5.^[5]



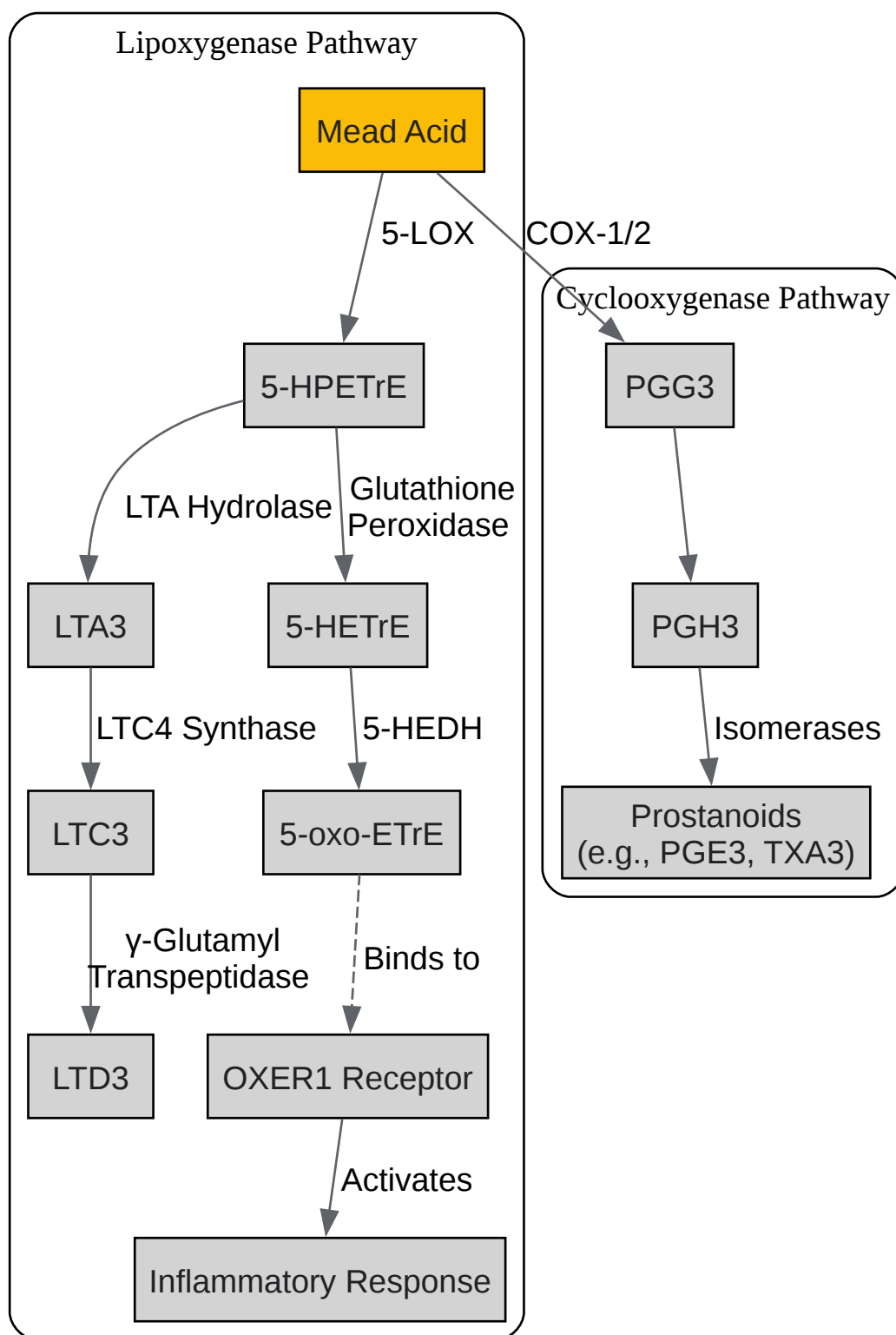
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Figure 1: Biosynthetic Pathways of **Mead Acid** from Oleic Acid.

Metabolism and Signaling Pathways

Once synthesized, **Mead acid** can be metabolized by the same enzymes that act on arachidonic acid, namely cyclooxygenases (COX) and lipoxygenases (LOX), leading to the formation of various eicosanoid-like signaling molecules.[2]

- **Lipoxygenase (LOX) Pathway:** 5-lipoxygenase metabolizes **Mead acid** to 5-hydroxyeicosatrienoic acid (5-HETrE), which is further converted to 5-oxoeicosatrienoic acid (5-oxo-ETrE).[3] 5-oxo-ETrE is a potent chemoattractant for neutrophils and eosinophils, acting through the OXE receptor (OXER1).[3] **Mead acid** can also be converted to leukotrienes C3 and D3.[3]
- **Cyclooxygenase (COX) Pathway:** In states of arachidonic acid deficiency, COX enzymes can utilize **Mead acid** as a substrate, although less efficiently. This leads to the production of various prostaglandin and thromboxane analogues, though their physiological roles are less characterized than their arachidonic acid-derived counterparts.



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Figure 2: Metabolic Pathways of **Mead Acid**.

Data Presentation

The concentration of **Mead acid** and its ratio to arachidonic acid are critical indicators of essential fatty acid status. The following tables summarize key quantitative data from the literature.

Table 1: Mead Acid Levels in Human Tissues

Tissue	Condition	Mead Acid Concentration (% of total fatty acids)	Reference
Plasma	Healthy Adult	0.16%	[2]
Serum	Healthy Adult	0.24%	[2]
Blood Vessels	Healthy Adult	0.1%	[2]
Liver	Healthy Adult	0.2%	[2]
Plasma	Fetal	0.44%	[2]
Blood Vessels	Fetal	2.4%	[2]
Liver	Fetal	0.4%	[2]
Muscle	Healthy	1.42%	[2]
Cartilage	Healthy	> 3%	[2]

Table 2: Triene:Tetraene Ratio in Essential Fatty Acid Deficiency

The triene:tetraene ratio, calculated as **Mead acid** (20:3n-9) to arachidonic acid (20:4n-6), is a widely used diagnostic marker for EFAD.

Ratio (Mead Acid : Arachidonic Acid)	Interpretation	Reference
< 0.2	Normal Essential Fatty Acid Status	[6]
> 0.2	Biochemical Evidence of EFAD	[6]
> 0.4	Clinical Signs of EFAD may be present	[6]

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of **Mead acid**.

Induction of Essential Fatty Acid Deficiency in Rats

Objective: To induce a state of EFAD in a rat model to study the endogenous production of **Mead acid**.

Protocol:

- Animal Model: Use weanling Wistar rats.
- Housing: House the rats in individual cages with a 12-hour light/dark cycle and controlled temperature and humidity.
- Diet:
 - Control Group: Feed a standard purified diet (e.g., AIN-93G) containing adequate levels of linoleic and alpha-linolenic acids.
 - EFAD Group: Feed a fat-free diet consisting of skimmed milk, starch, and dextrin-maltose. Alternatively, a diet containing hydrogenated coconut oil (which is devoid of essential fatty acids) can be used.
- Duration: Maintain the diets for a period of 2 to 8 weeks.

- Monitoring:
 - Monitor body weight and food intake regularly.
 - Observe for clinical signs of EFAD, such as scaly dermatitis and tail necrosis.
 - Collect blood samples periodically for fatty acid analysis to determine the triene:tetraene ratio. A ratio > 0.2 indicates the onset of EFAD.
- Tissue Collection: At the end of the experimental period, euthanize the animals and collect tissues (e.g., liver, plasma, adipose tissue) for fatty acid analysis.

Analysis of Mead Acid by Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To extract and quantify **Mead acid** and other fatty acids from biological samples.

Protocol:

- Lipid Extraction (Folch Method):
 - Homogenize the tissue sample in a 2:1 (v/v) mixture of chloroform and methanol.
 - Add 0.2 volumes of 0.9% NaCl solution to the homogenate to induce phase separation.
 - Centrifuge to separate the layers and collect the lower chloroform phase containing the lipids.
 - Evaporate the chloroform under a stream of nitrogen.
- Saponification and Methylation:
 - Resuspend the dried lipid extract in a solution of methanolic sodium hydroxide.
 - Heat the mixture to saponify the fatty acid esters.
 - Add a solution of boron trifluoride in methanol and heat to convert the fatty acids to their methyl esters (FAMES).

- Extraction of FAMES:
 - Add hexane and water to the cooled reaction mixture.
 - Vortex and centrifuge to separate the phases.
 - Collect the upper hexane layer containing the FAMES.
- GC-MS Analysis:
 - Inject an aliquot of the hexane extract into a gas chromatograph equipped with a mass spectrometer.
 - Use a suitable capillary column (e.g., a polar column like those with a polyethylene glycol stationary phase) for the separation of FAMES.
 - Set the temperature program of the GC oven to effectively separate the different FAMES.
 - Operate the mass spectrometer in electron ionization (EI) mode and scan a mass range appropriate for the detection of FAMES.
 - Identify **Mead acid** methyl ester based on its retention time and mass spectrum compared to a pure standard.
 - Quantify the amount of **Mead acid** by comparing its peak area to that of an internal standard (e.g., heptadecanoic acid) added at the beginning of the extraction process.

siRNA-Mediated Knockdown of FADS1 and ELOVL5

Objective: To investigate the role of FADS1 and ELOVL5 in the biosynthesis of **Mead acid** in a cell culture model.

Protocol:

- Cell Culture: Culture a suitable cell line (e.g., NIH3T3 or HepG2) in appropriate growth medium.
- siRNA Transfection:

- Seed the cells in multi-well plates and allow them to adhere.
- Prepare siRNA solutions targeting FADS1 and ELOVL5, as well as a non-targeting control siRNA.
- Use a lipid-based transfection reagent (e.g., Lipofectamine) to deliver the siRNAs into the cells according to the manufacturer's protocol.
- Incubation: Incubate the cells for 48-72 hours to allow for the knockdown of the target genes.
- Analysis:
 - Gene Expression Analysis: Harvest the cells and extract total RNA. Perform quantitative real-time PCR (qRT-PCR) to confirm the knockdown of FADS1 and ELOVL5 mRNA levels.
 - Fatty Acid Analysis: Harvest a parallel set of cells and perform fatty acid analysis by GC-MS as described in Protocol 4.2. to determine the effect of the gene knockdown on the cellular levels of **Mead acid** and its precursors.

In Vitro Cyclooxygenase (COX) and Lipoxygenase (LOX) Activity Assays

Objective: To determine if **Mead acid** is a substrate for COX and LOX enzymes.

Protocol:

- Enzyme Source: Use purified COX-1, COX-2, or 5-LOX enzymes, or cell lysates known to express these enzymes.
- Reaction Mixture:
 - Prepare a reaction buffer appropriate for the specific enzyme being assayed.
 - Add the enzyme to the buffer.
- Substrate Addition:

- Add **Mead acid** (the substrate) to the reaction mixture. A parallel reaction with arachidonic acid should be run as a positive control.
- Incubation: Incubate the reaction mixture at 37°C for a defined period.
- Reaction Termination and Product Analysis:
 - Stop the reaction by adding a suitable solvent or acid.
 - Extract the products using a solid-phase extraction (SPE) cartridge or liquid-liquid extraction.
 - Analyze the extracted products by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the specific metabolites formed (e.g., prostaglandins from the COX reaction, or HETrEs from the LOX reaction).

Note on Chemical Synthesis: While the enzymatic synthesis of **Mead acid** is well-documented, a detailed, step-by-step protocol for its complete chemical synthesis is not readily available in the public domain. The synthesis of polyunsaturated fatty acids is a complex multi-step process often involving the protection and deprotection of functional groups and stereospecific construction of double bonds. Researchers requiring chemically synthesized **Mead acid** are advised to consult specialized chemical synthesis literature or commercial suppliers.

Conclusion

The discovery of **Mead acid** has been pivotal in understanding the pathophysiology of essential fatty acid deficiency. Its role as a biomarker is well-established, and ongoing research continues to unravel the complex signaling functions of its various metabolites. The experimental protocols and data presented in this guide provide a framework for researchers and drug development professionals to further investigate the intricate biology of **Mead acid** and its potential as a therapeutic target or diagnostic marker in a range of physiological and pathological conditions.

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